
Articaine
Übersicht
Beschreibung
Articaine (chemical name: 4-methyl-3-[2-(propylamino)propanamido]thiophene-2-carboxylate hydrochloride) is an amide-type local anesthetic widely used in dental procedures due to its rapid onset, potent efficacy, and favorable safety profile . It is unique among dental anesthetics due to its thiophene ring structure, which enhances lipid solubility and tissue diffusion. This compound is typically administered as a 4% solution combined with epinephrine (1:100,000 or 1:200,000) to prolong its duration and reduce systemic absorption . Its molecular weight is 320.84 g/mol, and it is metabolized primarily by plasma esterases, allowing for faster clearance compared to other amide anesthetics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of articaine involves several key steps:
Amidation Reaction: 4-methyl-3-aminothiophene-2-methyl formate reacts with 2-chloro propionyl chloride to form an intermediate.
Ammoniation Reaction: The intermediate undergoes ammoniation with propylamine.
Salification Reaction: The final product, this compound hydrochloride, is obtained through a salification reaction with concentrated hydrochloric acid.
Industrial Production Methods: The industrial production of this compound hydrochloride follows the same synthetic route but is optimized for large-scale production. The process avoids harsh reaction conditions, uses easily obtainable raw materials, and ensures high yield and purity .
Analyse Chemischer Reaktionen
Articaine undergoes various chemical reactions, including:
Hydrolysis: this compound is rapidly hydrolyzed in the blood by esterases to form articainic acid, its inactive metabolite.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, its structure suggests potential reactivity with common oxidizing and reducing agents.
Substitution Reactions: The thiophene ring in this compound can undergo electrophilic substitution reactions, although these are not typically relevant to its clinical use.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by esterases in the blood.
Substitution Reactions: Typically require electrophilic reagents and appropriate solvents.
Major Products:
Articainic Acid: The primary metabolite formed through hydrolysis.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
Articaine is classified as an intermediate-potency, short-acting amide local anesthetic. Its structure includes an ester group, which contributes to its rapid metabolism and enhances its potency compared to other local anesthetics like lidocaine. The presence of a thiophene ring in its molecular structure increases its lipid solubility, allowing for better penetration into nerve membranes, thereby enhancing its anesthetic effect .
Dental Anesthesia
This compound is widely used in dental procedures due to its fast onset and effective pain control. It is particularly beneficial for:
- Local Infiltration : this compound is effective for local infiltration anesthesia, providing sufficient pain relief during dental surgeries.
- Peripheral Nerve Blocks : It is utilized in various nerve blocks, including inferior alveolar nerve blocks, which are crucial for mandibular procedures .
Efficacy Comparison :
In comparative studies, this compound has demonstrated superior anesthetic efficacy over lidocaine. For instance, one study reported that 4% this compound resulted in a higher effective proportion (89%) compared to 2% lidocaine (76.6%), with statistically significant differences in pain scores measured on a visual analog scale (VAS) .
Surgical Applications
This compound's applications extend beyond dentistry into surgical settings:
- Endoscopic Procedures : A recent study highlighted the use of 4% this compound with adrenaline for endoscopic endonasal surgery (EN-DCR). The results indicated significantly lower intraoperative bleeding and pain levels compared to lidocaine, enhancing the overall surgical experience .
- Spinal and Epidural Anesthesia : this compound has been explored for spinal and epidural anesthesia due to its rapid onset and short duration of action, making it suitable for outpatient procedures .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various clinical scenarios:
Safety and Tolerability
This compound is generally well-tolerated across diverse populations. Studies indicate that its safety profile does not significantly differ from that of lidocaine, making it a viable alternative for patients requiring local anesthesia . Additionally, the rapid metabolism of this compound minimizes the risk of systemic toxicity.
Wirkmechanismus
Articaine is often compared with other local anesthetics such as lidocaine, prilocaine, mepivacaine, and bupivacaine. Its unique thiophene ring structure provides greater lipid solubility and potency compared to lidocaine, which has a benzene ring . This compound also has a faster onset and longer duration of action compared to lidocaine, making it more effective for certain dental procedures .
Vergleich Mit ähnlichen Verbindungen
Articaine is frequently compared to other local anesthetics such as lidocaine, prilocaine, and mepivacaine. Key differences lie in their chemical structures, pharmacokinetics, and clinical performance.
This compound vs. Lidocaine
- Chemical Structure : Lidocaine lacks the thiophene ring present in this compound, resulting in lower lipid solubility and slower tissue penetration .
- Clinical Efficacy : Studies report this compound’s superior potency, with a 4% concentration achieving faster onset (1–3 minutes) and longer duration (60–75 minutes) compared to lidocaine’s 2% formulation (onset: 2–5 minutes; duration: 45–60 minutes) .
- Safety : Meta-analyses indicate comparable safety profiles, though this compound has a marginally higher incidence of transient paresthesia in mandibular blocks .
This compound vs. Prilocaine
- Metabolism : Both are metabolized by plasma esterases, but this compound’s ester linkage allows faster clearance, reducing systemic toxicity risk .
- Efficacy: Haas et al.
This compound vs. Mepivacaine
- Vasoconstrictor Use : Mepivacaine is often used without epinephrine, leading to shorter duration (20–40 minutes) compared to this compound (60–75 minutes with epinephrine) .
- Pediatric Use : this compound’s rapid metabolism makes it preferable for children, whereas mepivacaine’s prolonged half-life increases toxicity risks in younger patients .
Research Findings and Clinical Data
Table 1: Pharmacokinetic and Clinical Comparison of this compound and Similar Compounds
Parameter | This compound | Lidocaine | Prilocaine | Mepivacaine |
---|---|---|---|---|
Concentration | 4% | 2% | 4% | 3% |
Molecular Weight (g/mol) | 320.84 | 234.34 | 220.30 | 246.32 |
Onset Time (minutes) | 1–3 | 2–5 | 3–5 | 3–5 |
Duration (minutes) | 60–75 | 45–60 | 40–60 | 20–40 |
Metabolism | Plasma esterases | Hepatic (CYP1A2) | Plasma esterases | Hepatic (CYP450) |
Common Use | Infiltration/Nerve blocks | Infiltration | Infiltration | Short procedures |
Biologische Aktivität
Articaine is a local anesthetic widely used in dentistry and other medical fields. Its unique chemical structure, which includes both an ester and an amide component, contributes to its distinct pharmacological properties. This article delves into the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical implications, supported by data tables and case studies.
This compound (chemical name: 4-methyl-3-[2-(propylamino)-propionamido]-2-thiophene-carboxylic acid, methyl ester hydrochloride) features a thiophene ring that enhances its lipid solubility, allowing for efficient diffusion across nerve membranes. This characteristic is critical for its anesthetic efficacy. This compound primarily acts by blocking voltage-gated sodium channels in nerve fibers, which inhibits sodium influx and prevents the generation of action potentials. The binding affinity is state-dependent; this compound has a higher affinity for open sodium channels compared to resting states .
Pharmacokinetics
This compound exhibits rapid metabolism due to its ester group, which is hydrolyzed in the plasma by nonspecific cholinesterases. This results in a shorter half-life (20-30 minutes) compared to other amide local anesthetics like lidocaine (90-120 minutes). Approximately 90% of this compound is metabolized to the inactive metabolite articainic acid in the plasma, while the remainder is processed in the liver .
Table 1: Pharmacokinetic Properties of this compound
Property | Value |
---|---|
Half-life | 20-30 minutes |
Metabolism | Plasma cholinesterases |
Primary Excretion | Kidneys |
Lipid Solubility | High |
Clinical Efficacy and Safety
This compound's efficacy as a local anesthetic has been demonstrated in various clinical studies. It is particularly noted for its effectiveness in infiltration anesthesia and nerve blocks. Research indicates that this compound can provide superior anesthesia compared to other local anesthetics at similar concentrations .
Case Study: Dental Procedures
In a multicenter study involving dental procedures, this compound was administered at concentrations of 4% with sodium bicarbonate to enhance its anesthetic effect. Results showed significant improvements in pain management during routine dental treatments, with a higher patient satisfaction rate compared to lidocaine .
Table 2: Clinical Outcomes with this compound vs. Lidocaine
Outcome Measure | This compound (4%) | Lidocaine (2%) |
---|---|---|
Anesthetic Efficacy | Higher | Moderate |
Patient Satisfaction Rate (%) | 85% | 70% |
Duration of Anesthesia (minutes) | ~120 | ~90 |
Potential Toxicity and Considerations
Despite its efficacy, this compound's use requires caution, particularly in specific populations such as newborns and individuals with genetic variations affecting butyrylcholinesterase activity. These individuals may experience prolonged effects due to reduced metabolism of the drug, potentially leading to increased toxicity .
Innovative Formulations
Recent studies have explored novel formulations of this compound using nanocarriers to enhance its delivery and efficacy. For instance, nanoparticles loaded with this compound demonstrated improved anesthetic effects and anti-inflammatory properties in animal models .
Table 3: Summary of Nanocarrier Studies
Formulation Type | Anesthetic Effect (%) | Anti-inflammatory Effect (%) |
---|---|---|
Free this compound | 60 | Not applicable |
This compound-Nanoparticles | 100 | 70 |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of articaine compared to other amide-type local anesthetics (e.g., lidocaine)?
this compound’s mechanism involves voltage-gated sodium channel blockade, but its unique ester linkage and thiophene ring enhance lipid solubility, facilitating faster diffusion through nerve membranes. Methodologically, comparative studies should employ patch-clamp electrophysiology to assess channel affinity and recovery kinetics, supplemented by molecular docking simulations to analyze structural interactions .
Q. What experimental models are standard for evaluating this compound’s efficacy and safety in preclinical studies?
Common models include:
- In vitro : Isolated nerve preparations (e.g., frog sciatic nerve) for latency and block duration measurements.
- In vivo : Rodent models (e.g., rat infraorbital nerve block) with behavioral assays (e.g., von Frey filaments for analgesia quantification). Ensure reproducibility by adhering to ARRIVE guidelines for animal studies and validating outcomes with histopathological analysis of nerve tissues .
Q. How do researchers address variability in this compound’s anesthetic duration across clinical trials?
Standardize protocols using CONSORT guidelines:
- Control for confounding variables (e.g., injection technique, patient demographics).
- Apply mixed-effects regression models to account for inter-study heterogeneity. Cross-validate findings with pharmacokinetic (PK) data on this compound’s plasma half-life and metabolite profiles .
Advanced Research Questions
Q. What methodological strategies resolve contradictions in this compound’s neurotoxicity data between in vitro and in vivo studies?
- Systematic review : Conduct a meta-analysis of neurotoxicity endpoints (e.g., neuronal apoptosis markers, glial activation) using PRISMA guidelines.
- Mechanistic reconciliation : Compare in vitro cell culture models (e.g., SH-SY5Y neurons) with in vivo microdialysis data to assess blood-nerve barrier effects.
- Dose-response modeling : Apply Hill equations to quantify toxicity thresholds under varying pH and concentration conditions .
Q. How can researchers optimize this compound formulations for prolonged duration without increasing toxicity?
- Drug delivery systems : Test liposomal or cyclodextrin-based carriers using Franz diffusion cells for release kinetics.
- Synergistic adjuvants : Evaluate epinephrine-free combinations with vasoconstrictors like felypressin via isobolographic analysis.
- Toxicity screening : Use high-content screening (HCS) with fluorescent viability assays (e.g., Calcein-AM/propidium iodide) .
Q. What advanced statistical approaches are recommended for pharmacokinetic modeling of this compound in diverse populations?
- Population PK (PopPK) : Use nonlinear mixed-effects modeling (NONMEM) to account for covariates (e.g., age, hepatic function).
- Physiologically based PK (PBPK) : Simulate tissue-specific distribution using compartmental models (e.g., GastroPlus). Validate models with sparse sampling data from clinical trials and Bayesian forecasting .
Q. How should researchers design studies to investigate this compound’s efficacy in patients with metabolic comorbidities (e.g., diabetes)?
- Stratified randomization : Group participants by HbA1c levels or neuropathy status.
- Endpoint selection : Quantify anesthetic success via blinded sensory testing and correlate with serum albumin levels (for protein binding alterations).
- Ethical considerations : Follow FINER criteria to ensure feasibility and relevance .
Q. Methodological Guidance for Data Analysis
- Contradictory results : Apply sensitivity analysis to identify outlier studies, and use GRADE criteria to assess evidence quality .
- Literature reviews : Utilize PICO framework to structure search strategies (e.g., "this compound AND neurotoxicity AND randomized controlled trial") and screen databases like PubMed/Embase with PRISMA flow diagrams .
- Reproducibility : Share raw data via repositories like Zenodo and provide step-by-step protocols in supplementary materials .
Eigenschaften
IUPAC Name |
methyl 4-methyl-3-[2-(propylamino)propanoylamino]thiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4/h7,9,14H,5-6H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGIAADRBBLJGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048536 | |
Record name | Articaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23964-58-1 | |
Record name | Articaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23964-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Articaine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023964581 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Articaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09009 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Articaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Thiophenecarboxylic acid, 4-methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARTICAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3SQ406G9X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
172-173 | |
Record name | Articaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09009 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.